molecular formula C17H17N5O2 B2906003 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034601-36-8

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No. B2906003
CAS RN: 2034601-36-8
M. Wt: 323.356
InChI Key: QFXMJRIVORQATN-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine pathway. This molecule has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide inhibits the adenosine A2A receptor, which is a G protein-coupled receptor that is expressed on the surface of immune cells and tumor cells. Adenosine is a molecule that is produced in high amounts in the tumor microenvironment and inhibits the immune response against tumors. By blocking the A2A receptor, N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide enhances the immune response against tumors and inhibits their growth.
Biochemical and Physiological Effects:
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has been shown to have a significant effect on the immune system. It enhances the function of T cells, natural killer cells, and dendritic cells, which are all important components of the immune response against tumors. N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide also reduces the number of regulatory T cells, which suppress the immune response against tumors. Additionally, N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has been shown to inhibit the production of cytokines that promote tumor growth and immune suppression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is its specificity for the adenosine A2A receptor. This allows for a targeted approach to cancer treatment and reduces the risk of off-target effects. However, N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has also been shown to have limited efficacy in certain types of tumors, such as pancreatic cancer. Additionally, the use of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide in combination with other cancer treatments may have unpredictable effects on the immune system.

Future Directions

There are several future directions for the development of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide. One potential direction is the use of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is the development of more potent and selective inhibitors of the adenosine pathway. Additionally, the use of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide in other diseases, such as autoimmune disorders, is also an area of active research.

Synthesis Methods

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is synthesized through a multistep process involving the reaction of various chemical intermediates. The final product is obtained through the reaction of 3-furancarboxylic acid with 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole-1-ethanol in the presence of N,N'-carbonyldiimidazole. The yield of the final product is around 50%.

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has been extensively studied for its potential use in cancer treatment. It targets the adenosine pathway, which is known to play a crucial role in tumor growth and immune evasion. N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide inhibits the adenosine A2A receptor, which is expressed on the surface of immune cells and tumor cells. By blocking this receptor, N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide enhances the immune response against tumors and inhibits their growth.

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-17(13-3-8-24-11-13)20-6-7-22-16(12-1-2-12)9-14(21-22)15-10-18-4-5-19-15/h3-5,8-12H,1-2,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXMJRIVORQATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=COC=C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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